
Arecaidine propargyl ester hydrobromide
Overview
Description
Arecaidine propargyl ester hydrobromide is a potent muscarinic acetylcholine receptor agonist that exhibits slight selectivity for M2 receptors . It selectively binds to M2 over M1, M3, M4, and M5 muscarinic acetylcholine receptors (mAChRs) in CHO cells expressing the human receptors .
Synthesis Analysis
Organic solvent-free aqueous solutions of arecaidine propargyl ester hydrobromide can be prepared by directly dissolving the solid in aqueous buffers . The solubility of arecaidine propargyl ester hydrobromide in PBS (pH 7.2) is approximately 10 mg/ml .Molecular Structure Analysis
The molecular formula of arecaidine propargyl ester hydrobromide is C10H14BrNO2 . The compound has a molecular weight of 260.13 g/mol . The IUPAC name is prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide .Chemical Reactions Analysis
The activation of M2 muscarinic receptor by arecaidine propargyl ester hydrobromide causes a reversible arrest of cell growth, supported by the downregulation of proteins involved in the maintenance of cell proliferation .Physical And Chemical Properties Analysis
The molecular weight of arecaidine propargyl ester hydrobromide is 260.13 g/mol . The compound has a molecular formula of C10H14BrNO2 .Scientific Research Applications
Agonist of M2 Muscarinic Acetylcholine Receptors
Arecaidine propargyl ester is an agonist of M2 muscarinic acetylcholine receptors (mAChRs). It selectively binds to M2 over M1, M3, M4, and M5 mAChRs in CHO cells expressing the human receptors .
Induction of Contractions in Isolated Guinea Pig Atrium
This compound induces contractions in isolated guinea pig atrium .
Safety And Hazards
In case of skin contact with arecaidine propargyl ester hydrobromide, it is recommended to wash immediately with plenty of soap and water . In case of eye contact, bathe the eye with running water for 15 minutes . If ingested, wash out the mouth with water . In case of inhalation, consult a doctor .
Future Directions
The activation of M2 muscarinic receptors by arecaidine propargyl ester hydrobromide has been shown to modulate cell growth, migration, and differentiation of rat Schwann-like adipose-derived stem cells . This suggests potential applications in the development of combined cell and pharmacological therapies for peripheral nerve regeneration . Additionally, M2 receptor activation has been shown to inhibit cell growth in human epithelial ovarian carcinoma , indicating potential therapeutic applications in cancer treatment.
properties
IUPAC Name |
prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h1,5H,4,6-8H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPUAFALRBYLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OCC#C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151414 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arecaidine propargyl ester hydrobromide | |
CAS RN |
116511-28-5 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116511285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



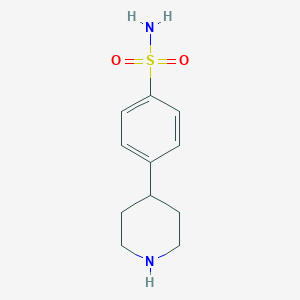
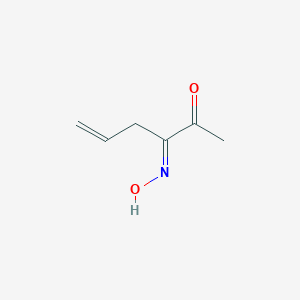
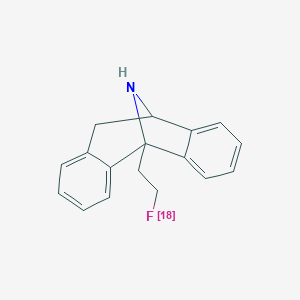
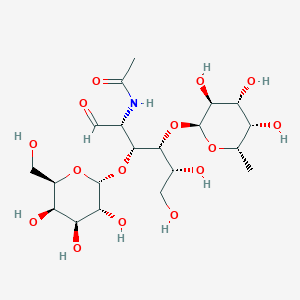

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)
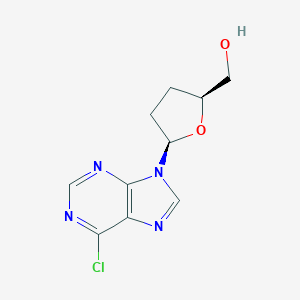
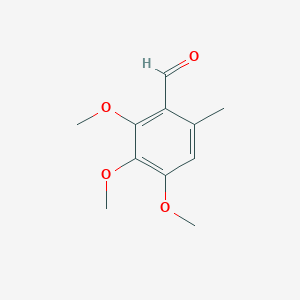
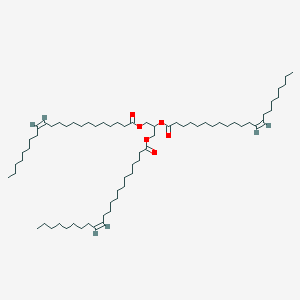
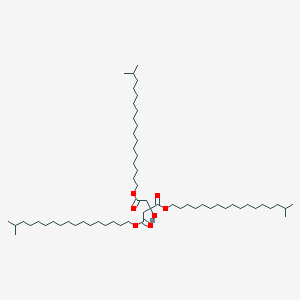
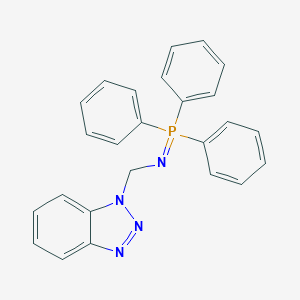
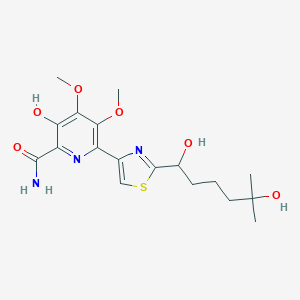

![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)